2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid
Overview
Description
Molecular Structure Analysis
H | H₂C-C-COOH | NH₂ | OCH₃ | OCH₃
Chemical Reactions Analysis
The chemical reactivity of this compound involves nucleophilic substitution, acid-base reactions, and potential interactions with metal ions. For instance, it can form complexes with copper(II) ions . Further investigations are needed to explore its reactivity in various contexts.
Physical And Chemical Properties Analysis
Scientific Research Applications
Optically Pure Derivatives and Asymmetric Hydrogenation
Research by (O'reilly, Derwin, & Lin, 1990) demonstrated the preparation of optically pure derivatives of this compound, highlighting its importance in asymmetric synthesis. They developed a hydrogenation catalyst system for rapid screening, vital in producing enantiomerically pure compounds.
Synthesis and Antioxidant Properties
(Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022) focused on synthesizing new compounds with this acid as a precursor and evaluated their antioxidant properties. Their work underlines the compound's potential in developing antioxidant agents.
Photoluminescent Material Development
Research on the electrochemical oxidation of related compounds, as discussed by (Ekinci, Horasan, Altundas, & Demir, 2000), provides evidence for a new class of photoluminescent materials. This suggests applications in material sciences, particularly in developing novel luminescent compounds.
Cardioselective Agents
(Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975) synthesized a series of compounds using a similar structural motif for potential use as cardioselective beta-blockers. This underscores its significance in medicinal chemistry for cardiovascular disease treatment.
Structural Studies and Synthesis
Structural studies and synthesis, such as those by (Asiri, Al-Youbi, Faidallah, & Ng, 2011), show the versatility of this compound in forming complex structures, relevant in crystallography and materials science.
Natural Product Synthesis
The synthesis of natural products, as investigated by (Gurram, Gyimóthy, Wang, Lam, Ahmed, & Herr, 2011), highlights the compound's role in creating biologically active substances, further emphasizing its medicinal chemistry applications.
Supramolecular Structures
Research on organotin complexes by (Kundu, Mohapatra, Mohapatra, Verma, & Chandrasekhar, 2015) indicates the use of this acid in forming complex supramolecular structures, relevant in materials science and nanochemistry.
properties
IUPAC Name |
2-amino-3-(2,4-dimethoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-4-3-7(10(6-8)16-2)5-9(12)11(13)14/h3-4,6,9H,5,12H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATCEKMZLXXPPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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